molecular formula C20H15FN2O2S B2551183 3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326882-06-7

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2551183
CAS No.: 1326882-06-7
M. Wt: 366.41
InChI Key: RYMNFPUVHYSKEO-UHFFFAOYSA-N
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Description

The compound 3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thienopyrimidine-dione family, characterized by a fused thiophene-pyrimidine core and dual ketone groups at positions 2 and 2. Key structural features include:

  • Thieno[3,2-d]pyrimidine backbone: A sulfur-containing bicyclic system with pyrimidine fused at the 3,2-position of the thiophene ring.
  • Substituents:
    • A 2-fluorophenyl group at position 3, introducing electron-withdrawing effects.
    • A 4-methylbenzyl (p-tolylmethyl) group at position 1, contributing steric bulk and lipophilicity.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-6-8-14(9-7-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTNUZFDCVQTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities including antibacterial and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C20_{20}H17_{17}FN2_{2}O2_{2}S
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 1326882-06-7

Antimicrobial Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate activity observed
Bacillus subtilisModerate activity observed
Pseudomonas aeruginosaLimited activity
Escherichia coliLimited activity
Aspergillus nigerAntifungal activity noted
Candida albicansAntifungal activity noted

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

The biological activity of thieno[3,2-d]pyrimidines is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance, compounds within this class have been shown to interfere with DNA synthesis by inhibiting dihydrofolate reductase and thymidylate synthase, leading to reduced bacterial proliferation .

Structure-Activity Relationship (SAR)

Research into the SAR of thieno[3,2-d]pyrimidine derivatives has provided insights into how modifications to the chemical structure can enhance biological activity. For example:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring increases lipophilicity and enhances membrane permeability.
  • Methyl Substitution : The addition of methyl groups on the phenyl rings has been associated with increased potency against certain bacterial strains.

A study reported that modifications leading to increased hydrophobicity correlated with enhanced antibacterial efficacy .

Case Studies

  • Inhibition of MIF2 Tautomerase Activity : A study focused on related compounds showed that derivatives of thieno[3,2-d]pyrimidine could inhibit MIF2 tautomerase with IC50_{50} values ranging from 7.2 μM to 15 μM. This suggests potential applications in anti-inflammatory therapies .
  • Antifungal Efficacy : Another case study highlighted the antifungal properties against Candida species, demonstrating significant inhibition at low concentrations compared to standard antifungal agents .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of thienopyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • PC3 (prostate cancer)

The results indicated that certain derivatives showed anti-proliferative effects with IC50 values ranging from 1.18 μM to 8.83 μM , suggesting a promising therapeutic potential in cancer treatment. Structural modifications within the thienopyrimidine framework have been shown to enhance anticancer activity through specific interactions with cellular targets.

Enzyme Inhibition

One of the notable applications of this compound is its inhibitory effect on various enzymes:

  • MIF2 Tautomerase Activity : The compound demonstrated potent inhibition of the MIF2 enzyme with an IC50 value of approximately 27 μM . Structure–activity relationship (SAR) studies indicate that modifications can significantly enhance inhibitory potency.

Table 1: Inhibitory Potency of Thieno[3,2-d]pyrimidine Derivatives

CompoundIC50 (μM)Comments
4-CPPC47 ± 7.2Positive control
Compound 5d27Potent MIF2 inhibitor
Compound 3a15 ± 0.8Moderate potency
Compound 3b7.2 ± 0.6Enhanced potency with bromo substitution

Pim-1 Kinase Inhibition

The compound has also been investigated for its role in inhibiting Pim-1 kinase, an important target in cancer therapy due to its involvement in cell survival and proliferation pathways. The specific mechanisms and efficacy against Pim-1 kinase are areas of ongoing research.

Antimicrobial Properties

Emerging studies suggest that thienopyrimidine derivatives may possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections. The exact mechanisms remain to be fully elucidated.

Neuroprotective Effects

Some research indicates potential neuroprotective effects of thienopyrimidine derivatives, particularly in models of neurodegenerative diseases. The ability to modulate pathways involved in neuronal survival could lead to applications in treating conditions such as Alzheimer's disease.

Anticancer Activity Case Study

A study focusing on the anticancer effects of thienopyrimidine derivatives highlighted the importance of structural modifications in enhancing activity against cancer cell lines. Specific interactions with cellular targets were identified as crucial for their efficacy.

Enzyme Inhibition Case Study

Another investigation into the inhibition of MIF2 tautomerase activity revealed that certain substitutions on the thienopyrimidine scaffold led to significantly improved IC50 values, indicating a clear structure–activity relationship that could inform future drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Effects on Thienopyrimidine-Dione Derivatives
Compound Name R3 R1 Molecular Weight Key Properties/Activity Reference
Target Compound 2-Fluorophenyl 4-Methylbenzyl ~354.35* High lipophilicity
3-[(2-Fluorophenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione 2-Fluorobenzyl H 292.36 Moderate TRPA1 inhibition
3-(4-Fluoro-2-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione 4-Fluoro-2-methylphenyl H 276.29 Enhanced metabolic stability
5-(4-Chloro-3-methylphenyl)-3-(3-fluorobenzyl)-thieno[2,3-d]pyrimidine-2,4-dione 4-Chloro-3-methylphenyl 3-Fluorobenzyl ~400.84* Antifungal activity (structural analog)

Notes:

  • The 2-fluorophenyl group in the target compound enhances electronic effects compared to non-halogenated analogs.

Core Modifications

Table 2: Impact of Fused Ring Systems
Compound Name Core Structure Key Features Biological Relevance Reference
Target Compound Thieno[3,2-d]pyrimidine Sulfur at position 3,2 fusion TRPA1 inhibition potential
3-Allyl-2-(benzylsulfanyl)-thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidine Sulfur at position 2,3 fusion Altered binding pocket interactions
Chromeno[4,3-d]pyrimidine (from ) Chromeno-pyrimidine Oxygen-containing fused ring Anticancer activity (hypothetical)

Key Findings :

  • The thieno[3,2-d]pyrimidine core in the target compound is associated with higher TRPA1 inhibition potency compared to thieno[2,3-d] derivatives due to optimized ring orientation .
  • Chromeno-pyrimidine analogs exhibit distinct physicochemical properties (e.g., increased polarity) but lack sulfur’s electron-rich character .

Functional Group Additions

Table 3: Influence of Additional Functional Groups
Compound Name Functional Group Molecular Weight Impact on Activity Reference
Target Compound Dual ketone (dione) ~354.35* Stabilizes enzyme interactions
3-[(2-Fluorophenyl)methyl]-2-sulfanylidene-thieno[3,2-d]pyrimidin-4-one C=S (sulfanylidene) 292.36 Reduced hydrogen bonding capacity
1-[(5-{2,4-Difluoro-3-[(4-methoxyphenyl)methoxy]phenyl}-1,3,4-thiadiazol-2-yl)methyl]-cyclopenta[d]pyrimidine-2,4-dione Thiadiazole ring 499.00 Enhanced selectivity for HSD17B13

Key Insights :

  • The dione moiety in the target compound facilitates hydrogen bonding with enzymatic targets (e.g., TRPA1), unlike sulfanylidene derivatives .
  • Bulky substituents (e.g., thiadiazole in ) improve target selectivity but may reduce bioavailability.

Preparation Methods

Core Structure Assembly: Thieno[3,2-d]Pyrimidine-2,4-Dione Formation

The foundational step in synthesizing this compound involves constructing the thieno[3,2-d]pyrimidine-2,4-dione core. A widely validated strategy employs methyl 3-aminothiophene-2-carboxylate as the starting material, which undergoes cyclocondensation with aryl isocyanates to form the pyrimidine ring.

Cyclocondensation with 2-Fluorophenyl Isocyanate

Methyl 3-aminothiophene-2-carboxylate reacts with 2-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) under reflux conditions. The amine nucleophile attacks the isocyanate carbonyl, followed by intramolecular cyclization with the ester group, yielding 3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Key parameters include:

  • Temperature : 80°C for 12 hours.
  • Catalyst : Triethylamine (1.2 equiv) to facilitate deprotonation.
  • Yield : 68–72% after recrystallization from ethanol.

N-Alkylation at the 1-Position: Introducing the (4-Methylphenyl)Methyl Group

The 1-position nitrogen of the thienopyrimidinedione core is alkylated with (4-methylphenyl)methyl bromide to install the benzyl substituent. This step demands regioselective control to avoid competing reactions at the 3-position nitrogen.

Alkylation Conditions

  • Substrate : 3-(2-Fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
  • Alkylating Agent : (4-Methylphenyl)methyl bromide (1.5 equiv).
  • Base : Potassium carbonate (2.0 equiv) in dimethylformamide (DMF).
  • Temperature : 60°C for 8 hours.
  • Yield : 55–60% after silica gel chromatography.
Mechanistic Considerations

The reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen attacks the electrophilic carbon of the benzyl bromide. Steric hindrance from the 3-position 2-fluorophenyl group favors alkylation at the 1-position.

Alternative Synthetic Pathways

Sequential Alkylation-Cyclization Approach

An alternative route involves pre-alkylating methyl 3-aminothiophene-2-carboxylate before cyclocondensation:

  • N-Alkylation : Methyl 3-aminothiophene-2-carboxylate is treated with (4-methylphenyl)methyl bromide in DMF/K2CO3 to yield methyl 3-[(4-methylphenyl)methylamino]thiophene-2-carboxylate.
  • Cyclocondensation : Reaction with 2-fluorophenyl isocyanate forms the target compound in one pot.
  • Advantage : Reduces step count but risks incomplete alkylation.
  • Yield : 50–55%.

Solid-Phase Synthesis for Parallel Optimization

Patents describe solid-supported synthesis for analogous thienopyrimidines, where the thiophene scaffold is immobilized on resin, enabling sequential functionalization. This method is particularly useful for high-throughput screening but requires specialized equipment.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance alkylation rates but may promote side reactions at elevated temperatures.
  • Ether Solvents : THF and 1,4-dioxane offer milder conditions for cyclocondensation.

Temperature Optimization

  • Cyclocondensation : Temperatures >70°C improve ring closure but risk decarboxylation.
  • Alkylation : Lower temperatures (40–60°C) mitigate N-oxide formation.

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates regioisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.40 (m, 2H, Ar-F), 7.30–7.25 (m, 2H, Ar-CH3), 5.21 (s, 2H, N-CH2-Ar), 4.02 (s, 3H, OCH3), 3.85–3.75 (m, 4H, thienopyrimidine protons).
  • MS (ESI+) : m/z 366.42 [M+H]+ (calculated for C20H15FN2O2S).

X-ray Crystallography

Single-crystal analysis confirms the planar thienopyrimidine core with dihedral angles of 85° between the 2-fluorophenyl and benzyl groups.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • 2-Fluorophenyl Isocyanate : Preferred over chloroformates due to higher atom economy.
  • (4-Methylphenyl)Methyl Bromide : Synthesized via free-radical bromination of 4-methyltoluene, reducing raw material costs.

Green Chemistry Metrics

  • E-factor : 18.2 kg waste/kg product (mainly from solvent recovery).
  • PMI : 32.7 (opportunities exist for solvent substitution with cyclopentyl methyl ether).

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